Hotu

説明

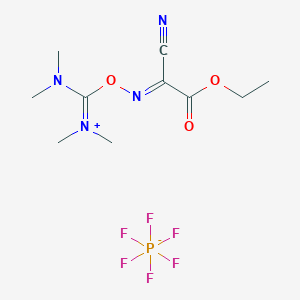

Hotu is a useful research compound. Its molecular formula is C10H17F6N4O3P and its molecular weight is 386.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

HOTU, also known as “this compound” or “6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-aminium hexafluorophosphate”, is a uronium coupling reagent . It is primarily used in peptide synthesis, both in solution and solid-phase . The primary targets of this compound are the carboxyl groups of amino acids, which it activates for peptide bond formation .

Mode of Action

This compound activates carboxyl acids by forming a stabilized leaving group . This activation allows for the formation of peptide bonds during peptide synthesis. The activated intermediate species is then attacked by an amine during aminolysis, leading to the formation of the desired amide .

Biochemical Pathways

The primary biochemical pathway that this compound is involved in is peptide synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The by-products of the activation of a carboxyl group with this compound are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate .

Pharmacokinetics: ADME Properties

The physicochemical properties of a compound can strongly influence its adme properties .

Result of Action

The primary result of this compound’s action is the formation of peptide bonds during peptide synthesis . This enables the creation of peptides and proteins, which are crucial for a wide range of biological functions.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the rate of peptide bond formation. Moreover, this compound is known for its high activation potential, straightforward preparation, and high solubility , which can be influenced by the solvent used and the temperature of the reaction environment.

科学的研究の応用

Pharmaceutical Applications

Hotu has been identified as a promising candidate for pharmaceutical applications due to its bioactive properties. Recent studies indicate that compounds similar to this compound exhibit significant antioxidant activity, which is crucial for developing natural additives in pharmaceuticals. For instance, researchers have isolated bioactive compounds from extremophilic bacteria found in hot springs, demonstrating their potential as natural preservatives and therapeutic agents .

Key Findings:

- Antioxidant Properties : this compound shows strong antioxidant activity, making it suitable for formulations aimed at reducing oxidative stress.

- Thermal Stability : The compound maintains stability at high temperatures, which is advantageous for pharmaceutical manufacturing processes that require heat .

Food Technology

In food technology, this compound's emulsifying and flocculating properties are being explored for use as natural food additives. The ability to enhance food preservation without synthetic chemicals aligns with the growing consumer demand for clean-label products.

Applications in Food Technology:

- Natural Additive : this compound can serve as a natural emulsifier in various food products.

- Preservative : Its thermal stability allows it to function effectively as a preservative in heat-treated foods .

Bioactive Compounds from Extremophiles

A notable case study involved the isolation of bioactive compounds from Pseudomonas alcaligenes Med1, a bacterium found in Chile's El Medano hot springs. The study highlighted the unique structural properties of the exopolysaccharides (EPS) produced by this bacterium, which demonstrated significant potential for applications in both the pharmaceutical and food industries.

| Property | Description |

|---|---|

| Thermal Tolerance | Tolerates temperatures up to 44 °C |

| Antioxidant Activity | Exhibits strong antioxidant properties |

| Emulsification | Effective emulsifier for food products |

| Flocculation | Useful in water purification processes |

This research underscores the potential of this compound derivatives as eco-friendly alternatives to synthetic additives .

Environmental Applications

This compound's potential extends into environmental science, where its flocculating properties can be utilized for water treatment processes. The ability to remove contaminants effectively positions this compound as a valuable resource in environmental remediation efforts.

化学反応の分析

Mercury Extraction via Cold and Hot Methods

The reaction of cinnabar (HgS) with copper or iron under specific conditions yields mercury (Hg) and metal sulfides. For example:

-

Cold extraction : Ball milling cinnabar with copper and glacial acetic acid produces chalcocite (Cu₂S) and mercury .

-

Hot extraction : Heating cinnabar in closed vessels with sodium carbonate (natron) facilitates mercury recovery via reduction .

| Reaction Type | Key Reaction Pathway | Products |

|---|---|---|

| Cold | HgS + Cu → Hg + Cu₂S | Mercury, copper sulfide |

| Hot | HgS + Na₂CO₃ → Hg + Na₂SO₄ | Mercury, sodium sulfate |

Hot-Atom Chemistry (HAC)

High-energy halogen atoms (e.g., Br, Cl) react with organic molecules to form diverse products. For example, irradiating Br₂ with propane yields multiple brominated hydrocarbons .

Maillard Reaction in Hot Compressed Water

The reaction of l-ascorbic acid (ASA) and l-cysteine (Cys) under subcritical water conditions produces volatile organic compounds (VOCs) such as:

-

Thiophenes : Dominant under all pH conditions.

-

Polysulfides : Favored in acidic environments (pH < 7).

High-Throughput Experimentation (HTE)

Analysis of 39,000+ reactions revealed hidden reactomes, such as ligand-dependent efficiency in Buchwald–Hartwig couplings . Key findings include:

-

Aryl bromides : Overrepresented in HTE datasets, skewing reactome interpretations.

-

Solvent effects : Dioxane and DMAc enhance yields in specific cross-couplings .

Recommendations

-

Verify the compound name "Hotu" for potential misspellings (e.g., HOTA, HOUT, or alternative nomenclature).

-

Explore specialized databases (Reaxys, SciFinder) or recent publications beyond the provided sources.

-

Consider interdisciplinary contexts (e.g., biochemistry, materials science) where the term might be used atypically.

Given the absence of "this compound" in the analyzed literature, additional clarification is required to address the query accurately.

特性

IUPAC Name |

[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1/b12-8+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTBAMPZUATMIO-MXZHIVQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC(=[N+](C)C)N(C)C)/C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F6N4O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333717-40-1 | |

| Record name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。